molecular formula C9H12N4 B8105665 1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine

1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine

Cat. No.: B8105665
M. Wt: 176.22 g/mol
InChI Key: LVWYGXDBBYBSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyridine with isopropyl hydrazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is increasingly being adopted to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxides of the pyrazolo[4,3-c]pyridine ring.

    Reduction: Reduced forms of the original compound.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties, as it can inhibit cell proliferation in certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties due to its stable heterocyclic structure.

Mechanism of Action

The mechanism by which 1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation. This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a scaffold in the design of kinase inhibitors.

Uniqueness: 1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6(2)13-8-3-9(10)11-4-7(8)5-12-13/h3-6H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWYGXDBBYBSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC(=NC=C2C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.